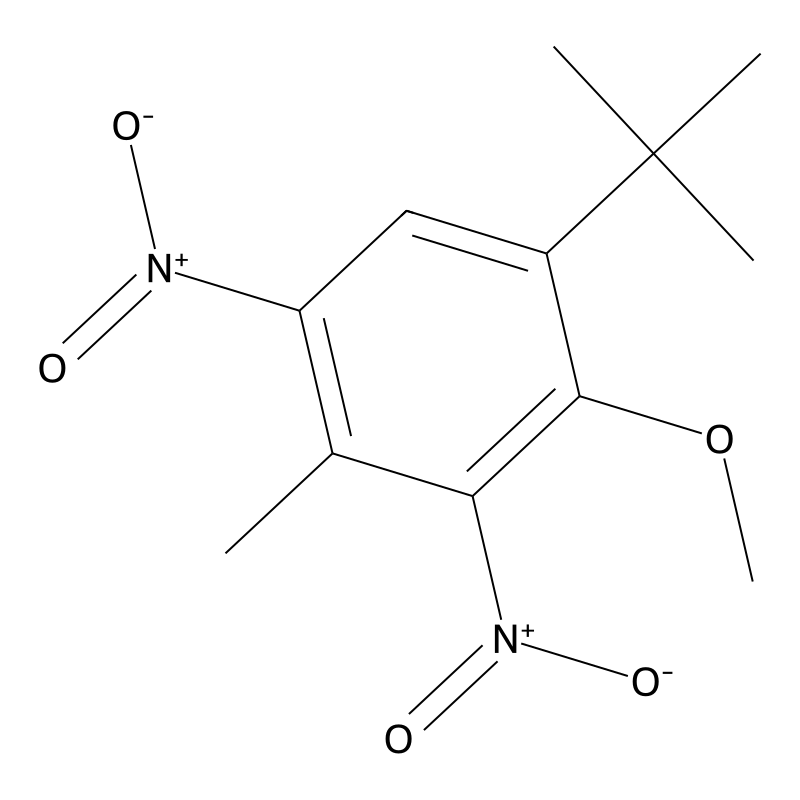

Musk ambrette

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in ethanol; soluble in ethyl ether, chloroform

In water, 0.79 mg/L at temp. unspecified

In water, 2.41 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Historical Use in Food and Beverages

- The Flavor and Extract Manufacturers' Association reported its use in:

- Alcoholic beverages (0.10 ppm) [National Library of Medicine, ""]

- Non-alcoholic beverages (0.18 ppm, max 0.42 ppm) [National Library of Medicine, ""]

- Gelatin pudding (0.45 ppm, max 1.32 ppm) [National Library of Medicine, ""]

- Chewing gum (36.0 ppm) [National Library of Medicine, ""]

- Hard candy (423.0 ppm) [National Library of Medicine, ""]

Safety Concerns and Regulations

Several safety concerns have led to restrictions on the use of musk ambrette:

- Phototoxicity: Studies have shown that musk ambrette can cause skin irritation and phototoxicity, a condition where exposure to sunlight worsens the reaction. [International Agency for Research on Cancer, ""]

- Mutagenicity: Studies have shown that musk ambrette exhibits mutagenic properties in certain bacteria and fruit flies, raising concerns about potential genotoxicity in humans. [National Library of Medicine, ""]

Due to these concerns, the use of musk ambrette is no longer permitted in many countries:

- United States: Removed from the Generally Recognized As Safe (GRAS) list in 1984. [National Library of Medicine, ""]

- European Union: Restricted use in fragrance products to a maximum of 4% in the final fragrance compound. [International Agency for Research on Cancer, ""]

Current Research on Musk Ambrette

- Developing methods for musk ambrette detection: This research aims to improve the accuracy and sensitivity of methods for detecting musk ambrette in various products, such as fragrances and environmental samples.

- Investigating the environmental impact of musk ambrette: As musk ambrette was previously used in various products, research is ongoing to understand its potential persistence and impact on the environment.

Musk ambrette, scientifically known as 6-tert-butyl-3-methyl-2,4-dinitroanisole, is a synthetic fragrance compound classified as a nitromusk. It is characterized by its pale yellow crystalline form and a sweet, heavy floral-musk odor. The compound was first patented in the late 19th century and has been widely used in various consumer products, including perfumes, soaps, and food flavorings . Musk ambrette is recognized for its ability to enhance the scent profile of products, making it a popular choice in the fragrance industry.

Musk ambrette interacts with olfactory receptors in the nose, triggering the perception of a musky, floral scent. The exact mechanism of this interaction is not fully understood, but it is likely related to the shape and functional groups of the molecule.

Musk ambrette has been linked to several safety concerns, leading to restrictions on its use:

- Nitration: The primary method of synthesizing musk ambrette involves the nitration of tert-butylcresol methyl ether using fuming nitric acid. This reaction produces dinitro derivatives, which are then purified through crystallization .

- Methylation: Another pathway for its synthesis includes the methylation of 5-methyl-2-tert-butylphenol to form an anisole derivative that can be nitrated to yield musk ambrette .

- Degradation: Musk ambrette can degrade into various by-products when exposed to light or heat, leading to potential changes in its fragrance profile and safety profile .

Musk ambrette exhibits several biological activities that raise health concerns:

- Neurotoxicity: Studies have shown that musk ambrette can cause neurotoxic effects in laboratory animals, including degeneration of myelin sheaths in the central nervous system .

- Photoallergenicity: It is known to act as a photoallergen, causing allergic skin reactions when exposed to sunlight .

- Endocrine Disruption: Recent studies suggest that musk ambrette may influence hormonal pathways, potentially triggering premature puberty in children by stimulating the release of gonadotropin-releasing hormone (GnRH) from the brain .

Musk ambrette is synthesized through several methods:

- Main Synthesis Route:

- Step 1: Methylation of potassium salt of meta-cresol with dimethyl sulfate.

- Step 2: Butylation using isobutyl chloride in the presence of aluminum chloride.

- Step 3: Nitration at low temperatures with fuming nitric acid to yield dinitro derivatives.

- Step 4: Purification through crystallization from ethanol .

- Alternative Synthesis:

Recent research indicates that musk ambrette interacts with biological systems in ways that may have harmful effects:

- Studies have shown that exposure can lead to skin irritation and allergic reactions.

- Its lipophilic nature allows it to accumulate in human tissues over time, raising concerns about long-term exposure effects on health and endocrine function .

- Laboratory investigations suggest that it may disrupt cellular functions by inhibiting transport mechanisms within cell membranes, potentially leading to increased cellular toxicity from other compounds .

Musk ambrette belongs to a class of compounds known as nitromusks. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Musk xylene | 6-tert-butyl-3-methyl-2,4-dinitrotoluene | Similar synthesis method; less neurotoxic than musk ambrette. |

| Musk ketone | 6-acetyl-1-(1,1-dimethylethyl)-3-methyl-2,4-dinitrobenzene | Used primarily for its sweet scent; less allergenic. |

| Galaxolide | 4-tert-butylcyclohexanecarboxaldehyde | A polycyclic musk; considered safer than nitromusks. |

| Ambrettolide | A lactone compound | Natural musk alternative; less toxic profile. |

Musk ambrette stands out due to its significant neurotoxic effects and potential endocrine disruption capabilities compared to other musks. Its historical usage has led to widespread detection in human tissues despite current regulatory restrictions on its use in cosmetics and personal care products .

Traditional Synthesis Pathways (Nitration of tert-Butylcresol Methyl Ether)

The traditional commercial synthesis of musk ambrette, chemically known as 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene, follows a well-established multistep process that has been employed in industrial production for decades [36]. The synthesis begins with the methylation of meta-cresol using the potassium salt of meta-cresol and dimethyl sulfate, which produces the corresponding methyl ether with yields ranging from 85-90% [36]. This initial step is typically conducted at temperatures between 80-100°C under basic conditions [36].

The second critical step involves the butylation of the methylated cresol derivative using isobutyl chloride in the presence of aluminum chloride as a Lewis acid catalyst [36]. This Friedel-Crafts alkylation reaction proceeds at moderate temperatures of 50-80°C and yields the tert-butylcresyl methyl ether intermediate in yields of 55-60% [36]. The resulting product requires careful fractionation to achieve the desired purity levels necessary for subsequent nitration [36].

The most challenging aspect of the traditional synthesis involves the nitration of tert-butylcresyl methyl ether with fuming nitric acid [36]. This electrophilic aromatic substitution reaction must be conducted at temperatures below 0°C to control the highly exothermic nature of the nitration process [36]. The mixed acid system, comprising concentrated nitric acid and sulfuric acid, generates nitronium ions that serve as the active electrophilic species [9] [11]. The nitration reaction produces dinitro derivatives in yields of 45-60%, with the pure musk ambrette obtained through crystallization from 95% ethanol [36].

| Synthesis Step | Reagent/Catalyst | Temperature (°C) | Yield (%) | Major By-products |

|---|---|---|---|---|

| Methylation of meta-cresol | Dimethyl sulfate, KOH | 80-100 | 85-90 | Dimethyl sulfite |

| Butylation with isobutyl chloride | Isobutyl chloride, AlCl₃ | 50-80 | 55-60 | tert-butyl isomers |

| Nitration with fuming nitric acid | Fuming HNO₃, H₂SO₄ | <0 | 45-60 | Mononitro derivatives, trinitro compounds |

| Crystallization from ethanol | 95% ethanol | Room temperature | 70-80 | Impurities removed |

The traditional nitration process generates significant by-products, including mononitro derivatives, 4,6-dinitro-meta-cresol methyl ether, and smaller amounts of trinitro derivatives [36]. The formation of these by-products reduces the overall selectivity of the process and necessitates extensive purification procedures [36]. The mechanism of aromatic nitration proceeds through the classic electrophilic aromatic substitution pathway, where the nitronium ion attacks the electron-rich aromatic ring to form a sigma complex intermediate, followed by deprotonation to restore aromaticity [10] [11].

Modern Catalytic Approaches (Phase Transfer Catalysts, Microreactor Systems)

Contemporary approaches to musk ambrette synthesis have incorporated advanced catalytic methodologies that address the limitations inherent in traditional batch processes [18] [19]. Phase transfer catalysis has emerged as a particularly effective technique for aromatic nitration reactions, utilizing quaternary ammonium salts to facilitate the transport of nitrating species across phase boundaries [19] [23]. These catalytic systems enable nitration reactions to proceed under milder conditions while maintaining high selectivity and yield [23].

Phase transfer catalytic nitration typically employs tetrabutylammonium salts or similar quaternary ammonium compounds to solubilize nitrite or nitrate ions in organic phases [19] [23]. The reaction proceeds through an electrophilic mechanism where the phase transfer catalyst facilitates the formation of nitronium-like species that can effectively nitrate aromatic substrates [23]. Research has demonstrated that this approach can achieve yields of 75-85% with selectivity improvements of 80-85% compared to traditional methods [23].

Microreactor systems represent a revolutionary advancement in nitroaromatic synthesis, offering unprecedented control over reaction parameters and significantly enhanced safety profiles [18] [20] [21]. These systems utilize microchannel continuous reactors that provide exceptional heat transfer efficiency and precise temperature control [20]. The high surface-area-to-volume ratio of microreactors enables rapid heat removal, which is crucial for managing the highly exothermic nature of nitration reactions [21].

Continuous-flow microreactor systems have demonstrated remarkable performance in aromatic nitration processes, achieving yields of 85-95% with selectivity ranging from 90-95% [18] [21] [24]. The residence times in these systems are dramatically reduced compared to batch processes, typically ranging from 5 seconds to 15 minutes [21]. Recent investigations have shown that microreactor systems can process aromatic compounds with residence times as short as 29 seconds while maintaining high conversion rates and excellent selectivity [28].

The catalytic efficiency of modern microreactor systems is further enhanced through the incorporation of solid acid catalysts [18]. Molybdenum-supported titanium dioxide-zirconium dioxide mixed-metal oxide catalysts have shown exceptional performance in continuous-flow nitration reactions [18]. These catalysts, prepared by sol-gel methods and calcined at 700°C, demonstrate high activity at weight hourly space velocities of 4.0 h⁻¹, achieving yields exceeding 90% [18].

| Catalytic Method | Catalyst Type | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Phase Transfer Catalysis | Quaternary ammonium salts | 60-80 | 2-6 hours | 75-85 | 80-85 |

| Microreactor Systems | Micromixer systems | 30-100 | 5 seconds - 15 minutes | 85-95 | 90-95 |

| Continuous Flow Nitration | Packed bed reactors | 80-120 | 0.5-2 minutes | 88-94 | 85-92 |

| Solid Acid Catalysts | Mo(VI)-TiO₂-ZrO₂ | 100-150 | 1-4 hours | 85-92 | 88-93 |

| Lewis Acid Catalysis | Yb(OTf)₃, In(OTf)₃ | 80-120 | 1-8 hours | 70-90 | 75-85 |

Industrial Optimization Strategies (Waste Reduction, Energy Efficiency, Yield Improvement)

Industrial optimization of musk ambrette production has focused on addressing three primary challenges: waste reduction, energy efficiency, and yield improvement [28]. Traditional batch nitration processes generate substantial quantities of acidic waste, typically comprising 60-70% of the total reaction mass [28]. Modern optimization strategies have successfully reduced waste generation by 80-90% through the implementation of acid recycling systems and the use of stoichiometric quantities of nitrating agents [28].

Energy efficiency improvements have been achieved through process intensification and heat integration strategies [28]. Microreactor technology has enabled energy consumption reductions of 25-40% compared to conventional batch processes [20] [28]. The enhanced heat transfer characteristics of microreactors eliminate the need for extensive cooling systems typically required in batch nitration, while the reduced reaction volumes minimize the energy requirements for heating and temperature control [21].

Yield improvement strategies have focused on optimizing reaction conditions and implementing advanced control systems [28]. Modern continuous-flow processes have achieved overall yields of 85-94%, representing a significant improvement over traditional methods that typically yield 45-60% [28]. These improvements result from better temperature control, optimized acid-to-substrate ratios, and reduced formation of over-nitrated by-products [28].

The implementation of waste acid recycling strategies has proven particularly effective in industrial applications [28]. These systems enable the recovery and reuse of sulfuric acid without significant impact on product yield, thereby reducing both raw material costs and environmental burden [28]. Process integration studies have demonstrated that waste acid recycling can be implemented with minimal additional capital investment while providing substantial economic benefits [28].

Capital cost reduction has been achieved through process intensification and the elimination of large-scale batch reactors [28]. Continuous-flow systems require significantly smaller equipment footprints and reduced inventory holdings, resulting in capital cost reductions of 20-30% [28]. The enhanced safety profile of continuous processes also reduces insurance and regulatory compliance costs [21].

| Optimization Parameter | Traditional Method | Optimized Method | Improvement Strategy |

|---|---|---|---|

| Energy Efficiency | High energy consumption (heating/cooling) | 25-40% energy reduction | Heat integration, microreactors |

| Waste Reduction | 60-70% acid waste generation | 80-90% waste reduction | Acid recycling, stoichiometric reagents |

| Yield Improvement | 45-60% overall yield | 85-94% overall yield | Optimized conditions, catalysts |

| Process Safety | High risk (batch exothermic) | Enhanced safety (continuous) | Continuous flow, temperature control |

| Reaction Selectivity | 70-80% selectivity | 88-95% selectivity | Controlled nitrating agents |

| Capital Cost Reduction | High equipment costs | 20-30% cost reduction | Process intensification |

| Environmental Impact | Significant acidic waste | Minimal environmental impact | Green chemistry principles |

Alternative Synthetic Routes (Green Chemistry and Sustainable Production)

Alternative synthetic approaches for musk ambrette production have been developed in response to increasing environmental regulations and sustainability requirements [25] [27] [30]. Green chemistry principles have guided the development of nitration methodologies that minimize environmental impact while maintaining industrial viability [25] [30].

Dinitrogen pentoxide-based nitration represents one of the most promising green chemistry approaches for nitroaromatic synthesis [27] [30]. This methodology employs dinitrogen pentoxide as an eco-friendly nitrating agent in combination with liquefied 1,1,1,2-tetrafluoroethane as a reusable reaction medium [30]. The process operates under mild conditions at 0.6 megapascals and 20°C, achieving high yields while generating minimal acidic waste [30]. The tetrafluoroethane solvent can be easily separated by decompression and re-condensed for subsequent use, preventing atmospheric emissions [30].

Electrochemical nitration has emerged as another sustainable alternative, utilizing biphasic systems with phase transfer catalysis [19]. This approach employs aqueous metal salts as halogen and nitro group sources, with ammonium salts serving dual roles as electrolytes and phase transfer catalysts [19]. The method enables the nitration of multiple aromatic substrates using sodium chloride or potassium nitrite under electrochemical conditions [19].

Biomimetic nitration approaches have been developed using nitrogen dioxide captured in metal-organic frameworks [27]. This innovative methodology enables the quantitative conversion of captured nitrogen dioxide molecules to nitro compounds in the absence or presence of catalytic amounts of sulfuric acid [27]. The process achieves mononitration yields exceeding 85% for key aromatic compounds while utilizing waste nitrogen dioxide streams [27].

Solvent-free nitration methodologies have been investigated as environmentally benign alternatives to traditional organic solvent-based processes [25]. These approaches utilize solid nitrating reagents under neat conditions, achieving atom economies of 80-90% while minimizing environmental impact [25]. Bismuth nitrate has been particularly effective as a nitrating agent in solvent-free systems, providing excellent functional group compatibility and catalyst-free operation [25].

Ionic liquid-mediated nitration represents another sustainable approach, utilizing nitrate salts dissolved in ionic liquids as both reaction medium and nitrating agent source [25]. These systems operate at moderate temperatures of 60-120°C and provide atom economies of 75-85% with moderate environmental impact [25].

| Green Chemistry Approach | Nitrating Agent | Reaction Medium | Temperature (°C) | Atom Economy (%) | Environmental Impact |

|---|---|---|---|---|---|

| Dinitrogen Pentoxide | N₂O₅ | Liquefied tetrafluoroethane | 20-50 | 85-95 | Very low |

| Biomimetic Nitration | NO₂/O₃ mixtures | Aqueous systems | 60-100 | 70-80 | Low |

| Electrochemical Nitration | NO₂⁻/NO₃⁻ salts | Biphasic electrolyte | 25-80 | 75-85 | Low to moderate |

| Solvent-free Nitration | Solid nitrating reagents | Neat conditions | 80-150 | 80-90 | Low |

| Ionic Liquid Medium | Nitrate salts in ionic liquids | Ionic liquids | 60-120 | 75-85 | Moderate |

| Supercritical Carbon Dioxide | HNO₃ in supercritical CO₂ | Supercritical CO₂ | 40-80 | 80-90 | Low |

The development of nitrating reagents based on pyrazole derivatives has provided new opportunities for controllable aromatic nitration [29]. These reagents, particularly nitro-substituted pyrazoles, demonstrate enhanced nitrating ability toward both electron-rich and electron-deficient aromatic substrates [29]. The use of ytterbium triflate and indium triflate as catalysts has enabled effective nitration under mild conditions with excellent selectivity [29].

| Property | Value |

|---|---|

| Chemical Name | 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene |

| IUPAC Name | 1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene |

| CAS Registry Number | 83-66-9 |

| Molecular Formula | C₁₂H₁₆N₂O₅ |

| Molecular Weight (g/mol) | 268.27 |

| Physical State | Solid crystals |

| Appearance | Pale yellow to cream crystalline powder |

| Melting Point (°C) | 84-86 |

| Boiling Point (°C) | >200 (decomposes) |

| Flash Point (°C) | 149.6 ± 29.9 |

| Density (g/cm³) | 1.2 ± 0.1 |

| Water Solubility (mg/L) | 0.15-0.46 |

| Vapor Pressure (Pa at 25°C) | 7.78 × 10⁻⁵ |

| Henry's Law Constant (Pa·m³/mol) | 1.92 × 10⁻⁴ |

| Log P (octanol-water) | 3.71 |

| Refractive Index | 1.542 |

| Exact Mass | 268.105927 |

Musk ambrette has been detected across various environmental matrices, with concentrations varying significantly depending on the sampling location and matrix type. The compound enters the environment primarily through wastewater treatment plants, where it is discharged after incomplete removal during treatment processes [1].

Wastewater Treatment Systems

In wastewater treatment plant influents, musk ambrette concentrations typically range from 0.40 to 15 μg/L, demonstrating its widespread use in consumer products [1]. The compound shows moderate persistence through treatment processes, with effluent concentrations ranging from 0.007 to 6.0 μg/L [1]. The removal efficiency in wastewater treatment plants varies considerably, with some facilities achieving up to 99% removal, particularly those with longer hydraulic retention times [1]. The highest removal efficiency was observed in aerated lagoon systems with hydraulic retention times of 3-6 months, where enhanced opportunities for sorption, photodegradation, and volatilization processes occur [1].

Sediment and Soil Matrices

Musk ambrette detection in sediment samples reveals its persistent nature in environmental matrices. In beach sand samples, concentrations have been reported ranging from 0.58 to 32.59 ng/g dry weight, with higher concentrations typically found in summer samples [2]. The compound was not detected in all sediment samples, suggesting localized contamination patterns related to proximity to discharge sources [2]. In sewage sludge, concentrations can reach up to 68.9 μg/kg dry weight, with the compound accumulating due to its lipophilic properties and strong adsorption to organic matter [3].

Aquatic Organisms

Bioaccumulation of musk ambrette in aquatic organisms has been documented in various species. In farmed trout, concentrations of 13.7 μg/kg fresh weight were detected, indicating significant bioaccumulation potential [3]. The compound's high lipophilicity (log Kow = 4.17-5.0) facilitates its accumulation in lipid-rich tissues of aquatic organisms [4] [5]. Bioaccumulation factors vary significantly between species, ranging from 290 L/kg in rudd fish to 40,000 L/kg in eel, suggesting species-specific differences in metabolism and elimination capabilities [3].

Surface Water and Atmospheric Detection

Surface water concentrations of musk ambrette are generally lower than in wastewater, ranging from 0.001 to 0.64 μg/L, with concentrations decreasing with distance from wastewater treatment plant discharge points [3]. In atmospheric samples, the compound has been detected at moderate concentrations, with wastewater treatment plants serving as significant emission sources to the surrounding atmosphere [1]. Rainwater samples have shown concentrations up to 10 ng/L, indicating atmospheric transport and deposition mechanisms [3].

Fate Processes (Photodegradation, Biodegradation, Adsorption/Desorption Dynamics)

The environmental fate of musk ambrette is governed by several key processes, with biodegradation being extremely limited and adsorption to organic matter being the dominant removal mechanism from the aqueous phase.

Photodegradation Mechanisms

Photodegradation represents a minor but measurable pathway for musk ambrette removal in environmental systems. Under solar irradiation, approximately 13% of the compound undergoes phototransformation after 200 hours of exposure [3]. The photochemical behavior involves the formation of indole and indoline derivatives through cyclization reactions involving the nitro group and tert-butyl substituent [3]. The estimated atmospheric half-life for photodegradation with hydroxyl radicals is 7.3 days, assuming typical atmospheric conditions [3]. However, this process is limited by the compound's low vapor pressure and tendency to partition into condensed phases [3].

Biodegradation Pathways

Aerobic biodegradation of musk ambrette is extremely limited, with studies showing 0% degradation after 28 days in standard biodegradability tests [6]. The compound is classified as not readily biodegradable based on OECD Test Guideline 301C criteria [6]. This recalcitrance to biodegradation is attributed to the presence of electron-withdrawing nitro groups and the sterically hindered aromatic structure [6].

Under anaerobic conditions, musk ambrette undergoes partial biodegradation through reductive pathways. The primary degradation mechanism involves the reduction of nitro groups to amino groups, forming amino metabolites [7]. These metabolites, particularly 2-amino and 4-amino derivatives, can accumulate in environmental systems and may exhibit different toxicological properties than the parent compound [7]. The formation of amino metabolites has been observed in sewage treatment plant effluents, where concentrations of metabolites can exceed those of the parent compound [7].

Adsorption and Desorption Dynamics

Adsorption to organic matter represents the dominant fate process for musk ambrette in environmental systems. The compound exhibits strong affinity for organic carbon, with an estimated log Koc value exceeding 5000 L/kg [3]. This high adsorption coefficient indicates that musk ambrette will preferentially partition to sediment and soil organic matter rather than remain in the aqueous phase [3].

The adsorption behavior follows typical patterns for hydrophobic organic compounds, with desorption rates being significantly slower than adsorption rates, leading to hysteretic behavior [3]. This characteristic contributes to the compound's persistence in sediment systems and explains the accumulation patterns observed in environmental monitoring studies [3]. The strong adsorption also facilitates the compound's removal in wastewater treatment processes that rely on activated sludge systems [1].

Risk Assessment Models for Aquatic and Terrestrial Ecosystems

Risk assessment for musk ambrette requires consideration of both exposure pathways and toxic effects across different ecosystem components.

Aquatic Ecosystem Risk Assessment

For aquatic organisms, musk ambrette exhibits moderate to high toxicity depending on the species and life stage. The acute toxicity to fish, represented by LC50 values, is approximately 5.1 mg/L for 28-hour exposures in carp [8]. For aquatic invertebrates, the compound shows higher toxicity, with predicted no-effect concentrations (PNEC) ranging from 1.1 to 6.3 μg/L [7]. These values indicate that musk ambrette can be considered toxic under proposed regulatory criteria [7].

The compound demonstrates particular toxicity to early life stages of aquatic organisms. In marine copepods (Acartia tonsa), musk ambrette strongly inhibits larval development at low concentrations [9]. Similarly, in zebrafish early development studies, the compound affects neurological development with effects observed at concentrations of 0.1-1.0 μg/mL [10].

Sediment-Dwelling Organism Assessment

Limited data are available for sediment-dwelling organisms, creating uncertainty in risk assessment for this ecological compartment [3]. Given the compound's strong tendency to partition to sediment (approximately 75% of environmental loading), this represents a significant data gap in environmental risk assessment [3]. The formation of amino metabolites in anaerobic sediment conditions may alter the toxicological profile compared to the parent compound [7].

Terrestrial Ecosystem Considerations

For terrestrial organisms, acute oral toxicity data indicate moderate toxicity, with LD50 values of 2900 mg/kg in laboratory mammals [11]. However, the primary concern for terrestrial ecosystems is the potential for exposure through biosolids application to agricultural land, where accumulated musk ambrette in sewage sludge may be transferred to soil systems [1]. The compound's persistence and bioaccumulation potential raise concerns about long-term accumulation in terrestrial food webs [1].

Endocrine Disruption Assessment

Recent research has identified musk ambrette as a potential endocrine disruptor, with specific activity at the KISS1R receptor involved in puberty regulation [10]. The compound activates this receptor with an EC50 of 16.71 μM in calcium flux assays, leading to increased expression of gonadotropin-releasing hormone genes [10]. This endocrine activity represents a novel mechanism of concern for ecosystem health, particularly for species with similar reproductive hormone systems [10].

Persistence, Bioaccumulation, and Toxicity (PBT) Assessment

Musk ambrette meets the criteria for classification as a PBT substance based on its environmental persistence (biodegradation half-life > 10 years), bioaccumulation potential (BCF > 2000 L/kg), and toxicity to aquatic organisms (PNEC < 10 μg/L) [3]. This classification triggers enhanced regulatory scrutiny and risk management measures due to the compound's potential for long-term environmental impact [3].

Physical Description

Color/Form

XLogP3

Boiling Point

185 °C at 16 mm Hg

LogP

Odor

Melting Point

85.0 °C

85 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (29.1%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Musk ambrette is now prepared commercially by the following multistep synthesis. The potassium salt of meta-cresol is methylated with dimethyl sulfate to give the methyl ether, which is then butylated using isobutyl chloride in the presence of aluminium chloride. The resulting tert-butylcresyl methyl ether is obtained in yields of 55 to 60% and is purified with fractionation. Nitration at temperatures below 0 °C with fuming nitric acid leads to the formation of the dinitro derivatives in yields of 45 to 60%. The pure product is obtained by crystallization from 95% ethanol. The by-products in this case consist of the mononitro derivative, 4,6-dinitro-meta-cresol methyl ether and smaller amounts of trinitro derivatives

General Manufacturing Information

In public use before the 1920s

The Council of Europe (1974) included musk ambrette at a level of 1 ppm in the list of artificial flavoring substances that may be added to foodstuffs without hazard to public health, and FEMA (1965) has given musk ambrette GRAS status.

Dates

Analytical methodology to screen UV-filters and synthetic musk compounds in market tomatoes

Sara Ramos, Vera Homem, Lúcia SantosPMID: 31450107 DOI: 10.1016/j.chemosphere.2019.124605

Abstract

A Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) methodology followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis was developed to extract thirteen synthetic musk compounds (SMCs: cashmeran, celestolide, phantolide, traseolide, galaxolide, tonalide, musk ambrette, musk xylene, musk ketone, musk tibetene, musk moskene, ethylene brassylate and exaltolide) and six ultraviolet-filters (UVFs: 2-ethylhexyl 4-dimethylaminobenzoate, 3-(4'-methylbenzylidene) camphor, 2-ethylhexyl 4-methoxycinnamate, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, benzophenone and drometrizole trisiloxane) from tomatoes. The proposed methodology was optimized: 2 g of freeze-dried tomato was extracted with 4 mL of water and 10 mL of ethyl acetate, adding 6 g of MgSOand 1.5 g of NaCl, then a dispersive solid-phase extraction was performed using 3 g of MgSO

, 300 mg of primary-secondary amino adsorbent (PSA) and 300 mg of octadecyl-silica (C18). Validation delivered recoveries between 81 (celestolide) and 119% (musk tibetene), with relative standard deviations <10%. The instrumental limit of detection varied from 0.02 (2-ethylhexyl 4-methoxycinnamate) to 3.00 pg (exaltolide and musk xylene). Regarding the method quantification limits, it ranged between 0.4 (celestolide) and 47.9 ng g

dw (exaltolide). The method was applied to different varieties of tomatoes (Solanum lycopersicum), revealing UVFs and SMCs between 1 and 210 ng g

dw. Higher concentrations were found for benzophenone (29-210 ng g

dw) and galaxolide (9-53 ng g

dw). The risk associated to the ingestion of contaminated tomatoes has also been estimated, showing that a potential health risk is unlikely.

[Determination of 11 synthetic musks in imported seafood by solid phase extraction and gas chromatography-mass spectrometry]

Li Qu, Jing Zeng, Chaomin Zhao, Weimin SongPMID: 30251504 DOI: 10.3724/SP.J.1123.2018.02022

Abstract

A method has been developed for the simultaneous determination of 11 synthetic musks (cashmeran, celestolide, phantolide, musk ambrette, traseolide, galaxolide, musk xylene, tonalide, musk moskene, musk tibetene, and musk ketone) in imported seafood. The method combines solid phase extraction and gas chromatography-mass spectrometry. Samples were extracted by-hexane and purified using a Florisil column. Internal standards were used to correct for matrix effects. The calibration curves showed good linearity with correlation coefficients greater than 0.99. The limits of detection (

>3) ranged from 0.35 to 2.08 μg/kg, and the limits of quantification (

>10) were between 1.18 and 5.00 μg/kg. The average recoveries measured at three spiked levels (10, 20, and 30 μg/kg) were in the range 83.1%-117%, with relative standard deviations ranging from 5.1% to 8.5%. Further, the concentrations of 11 synthetic musks in 30 imported seafood in Shanghai were investigated. Galaxolide was detected in 93.3% of samples analysed, in concentration as high as 3.82 μg/kg. Musk ambrette and musk moskene were found in concentrations as high as 15.4 μg/kg and 10.5 μg/kg, respectively. The established method demonstrates high sensitivity and selectivity for the determination and confirmation of 11 synthetic musks in imported seafood.

A Novel Zebrafish (Danio rerio) Assay for Assessing Musk Ambrette-Induced Toxicity

Li Qu, Chaomin Zhao, Chuanxian Wang, Shuqing Gu, Minchao Zhang, Xiaojun Deng, Weimin SongPMID: 29846757 DOI: 10.1007/s00128-018-2363-z

Abstract

Musk ambrette (4-tert-butyl-3-methoxy-2,6-dinitrotoluene) is a nitro musk, a cheap substitute for natural musk and a potential environmental pollutant based on its persistence, accumulation in human organisms. We investigated the acute toxicity of musk ambrette using wild-type AB and transgenic Tg(fli1a:EGFP)zebrafish. Different concentrations were delivered to zebrafish by direct soaking from 6 to 72 h post-fertilization (hpf). The LC

of musk ambrette was 76.4 µg mL

. As musk ambrette concentration increased, zebrafish embryos showed developmental delays (50 µg mL

, 22 hpf), pericardial edema (5 µg mL

, 48 hpf), circulatory disturbances, curved body axis (1 µg mL

, 72 hpf) and death (100 µg mL

, 22 hpf). Target organ toxicity was evaluated by a zebrafish angiogenesis model. Musk ambrette induced cardiovascular morphological changes, vessel permeability variation, angiogenic changes and cardiotoxicity (10 µg mL

, 48 hpf). The disappearance of caudal vein plexus confirmed the vascular development toxicity. Musk ambrette negatively affects early life-stage survival and demonstrates various toxicities in zebrafish.

Can coastline plant species be used as biosamplers of emerging contaminants? - UV-filters and synthetic musks as case studies

H Ribeiro, S Ramos, V Homem, L SantosPMID: 28672694 DOI: 10.1016/j.chemosphere.2017.06.084

Abstract

Personal care products, an important class of emerging contaminants, have been frequently detected in different environmental matrices. Included in this category are synthetic musks compounds (SMCs) and UV-filters. Their occurrence in the coastal environment has been poorly studied. Therefore, this work aimed to verify whether five coastline plant species (Carpobrotus edulis, Cakile maritima, Medicago marina, Elymus farctus borealis-atlanticus and Euphorbia paralias) have the ability to accumulate 11 SMCs (cashmeran, celestolide, phantolide, galaxolide, tonalide, exaltolide, musk moskene, tibetene, ambrette, xylene and ketone) and 2 organic UVB filters (3-(4'-methylbenzylidene) camphor and octocrylene), functioning as biosamplers. To accomplish this task, a QuEChERS technique ("Quick, Easy, Cheap, Effective, Rugged, and Safe") was employed to extract the target compounds from the plant material collected in 15 beaches of Matosinhos and Vila Nova de Gaia (Portugal). The resulting extracts were analysed by gas chromatography-mass spectrometry. Limits of detection ranged from 0.02 ng gfor celestolide and tonalide to 1.32 ng g

for musk ambrette. The obtained recoveries were around 93% and relative standard deviation was generally less than 15%. SMCs were detected at levels ranging from 1.56 to 350 ng g

dw and UV-filters from 2.9 to 264 ng g

dw. Galaxolide and 3-(4'-methylbenzylidene) camphor were the synthetic musk and UV-filter detected in higher concentrations, respectively. Plants with higher water content accumulate better SMCs (hottentot-fig), while those with higher lipid content retain better the UV-filters (sea spurge).

Assessing seasonal variation of synthetic musks in beach sands from Oporto coastal area: A case study

Vera Homem, Inês Magalhães, Arminda Alves, Lúcia SantosPMID: 28431318 DOI: 10.1016/j.envpol.2017.04.022

Abstract

Synthetic musk compounds are widely used in the formulation of several cosmetics, personal care and household products. Due to their massive and widespread use, together with some health concerns, they are considered emerging pollutants and have been detected in different environmental compartments. This study focused on the evaluation of the concentration of synthetic musks (five nitro, five polycyclic and one macrocyclic musks) in beach sands, from Oporto coastal area (Portugal), contributing to the enhancement of the knowledge of levels, trends and behaviour of these compounds in this particular matrix. To accomplish this task, a QuEChERS methodology ("Quick, Easy, Cheap, Effective, Rugged, and Safe") coupled to gas chromatography-mass spectrometry (GC-MS) was successfully used to determine synthetic musks from beach sand. The chosen methodology proved to be suitable, achieving satisfactory results for precision (relative standard deviation values below 15%), accuracy (average recovery of 97%) and limits of detection (below 38 pg g). Synthetic musks were detected in all 45 analysed samples, in concentrations ranging from 0.01 to 27 ng g

. Tonalide (93%), exaltolide (89%) and galaxolide (76%) were the most commonly detected compounds, but also those detected in higher concentrations (up to 27 ng g

). Musk ambrette, moskene, tibetene and xylene were not detected in any of the samples. Higher concentrations were as expected detected in the Summer (total average concentration of 9.21 ng g

), namely in samples from Valadares Sul (29 ng g

), Francelos (25 ng g

) and Castelo do Queijo (25 ng g

). The preliminary environmental risk assessment study based on the determination of hazard quotients revealed that the presence of analysed compounds (tonalide, galaxolide and musk ketone) seems to pose no risk to the studied environmental compartment.

Occurrence of synthetic musks in human breast milk samples from 12 provinces in China

Jie Yin, Hao Wang, Jingguang Li, Yongning Wu, Bing ShaoPMID: 27310419 DOI: 10.1080/19440049.2016.1201219

Abstract

The levels of 12 synthetic musks and one musk metabolite in 24 pooled human milk samples were examined in order to assess the health risks of these contaminants to breast-feeding infants of China. The 24 pooled samples comprised of 1237 individual human milk samples collected from 12 provinces of China according to WHO guidelines. Among the 13 target analytes, OTNE ([1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethylnaphthalen-2yl]ethan-1-one), HHCB (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[γ]-2-benzopyran), AHTN (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene), musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone, MK), Musk T (1,4-dioxacyclohepta decane-5,17-dione), HHCB-lactone (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl cyclopenta[γ]-2-benzopyran-1-one) and musk ambrette (1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene, MA), were found in the milk samples analysed with mean (median) concentrations of 3.96 (3.91), 18.03 (15.10), 10.30 (9.38), 4.68 (4.45), < 3.70 (< 3.70), 10.02 (9.20) and < 5.20 (< 5.20) ng g(-1) lipid weight, respectively, whereas ADBI (4-acetyl-1,1-dimethyl-6-tert-butylindan), AHDI (6-acetyl-1,1,2,3,3,5-hexamethylindan), ATII (5-acetyl-1,1,2,6-tetramethyl-3-isopropylindan), musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene, MX), musk tibetene (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, MT) and musk moskene (1,1,3,3,5-pentamethyl-4,6-dinotroindane, MM) were not detected. Significantly positive associations were observed in concentration levels between HHCB and AHTN (p < 0.001), HHCB and HHCB-lactone (p < 0.05), AHTN and HHCB-lactone (p < 0.001), and MK and OTNE (p < 0.05). No statistical difference was found in musk concentrations between rural and urban areas in China (p > 0.05). The mean (median) estimated daily intakes by infants were 20.5 (20.2), 93.4 (78.2), 53.4 (48.6), 24.2 (23.0) and 51.9 (47.6) ng kg(-1) body weight for OTNE, HHCB, AHTN, MK and HHCB-lactone, respectively. The musk exposure levels of infants in China via breast feeding were very low according to the current toxicological information.Photopatch testing in Asians: a 5-year experience in Singapore

Sai Yee Chuah, Yung Hian Leow, Anthony Teik Jin Goon, Colin Thiam Seng Theng, Wei-Sheng ChongPMID: 23651271 DOI: 10.1111/phpp.12034

Abstract

Photopatch testing is important for diagnosing photoallergic contact dermatitis. We aimed to evaluate the use of photopatch test at the National Skin Centre, Singapore.All patients who had photopatch tests done between 2007 and 2011 at the National Skin Centre were included.

Twenty-two patients were included. The mean age was 40.2. Female : male ratio was 3.4. The ethnic groups were Chinese (68%), Malay (4%), Indian (14%) and others (14%). Ten out of 22 patients (45.5%) had a positive photopatch test. There were 20 positive photopatch test reactions found in these 10 patients, and all 20 positive reactions were of current relevance. The frequencies of the positive photopatch test reactions were 2-hydroxy-4-methoxybenzophenone (oxybenzone) (n = 6), 2-hydroxymethoxymethylbenzophenone (mexenone) (n = 3), 2-ethylhexyl-4-dimethylaminobenzoate (n = 1), ketoprofen gel (n = 1) and the patient's own product (n = 9).

Our study suggests that sunscreen is the most common photoallergen to date as opposed to musk ambrette, which was the most common photoallergen in our earlier study in 1991-1993. This finding is similar to the recent European Multicentre Photopatch Test Study.

Determination of polycyclic and nitro musks in environmental water samples by means of microextraction by packed sorbents coupled to large volume injection-gas chromatography-mass spectrometry analysis

J Cavalheiro, A Prieto, M Monperrus, N Etxebarria, O ZuloagaPMID: 23561908 DOI: 10.1016/j.aca.2013.02.036

Abstract

In this work the development and validation of a new procedure for the simultaneous determination of 9 nitro and polycyclic musk compounds: musk ambrette (MA), musk ketone (MK), musk mosken (MM), celestolide (ADBI), phantolide (AHMI), tonalide (AHTN), traseolide (ATII), cashmeran (DPMI) and galaxolide (HHCB) in environmental water samples (estuarine and wastewater) using microextraction by packed sorbent (MEPS) followed by large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS) was carried out. Apart from the optimization of the different variables affecting MEPS (i.e., nature of the sorbent, nature of the solvent elution, sample load, and elution/injection volume) extraction recovery was also evaluated, not only for water samples but also for environmental water matrices such as estuarine and waste water. The use of two deuterated analogs ([(2)H3]-AHTN and [(2)H15]-MX) was successfully evaluated in order to correct matrix effect in complex environmental matrices such as influent samples from wastewater treatment plants. Method detection limits (MDLs) ranged from 5 to 25 ng L(-1), 7 to 39 ng L(-1) and 8 to 84 ng L(-1) for influent, effluent and estuarine samples, respectively. Apparent recoveries were higher than 75% for all target compounds in all the matrices studied (estuarine water and wastewater) and the precision of the method, calculated as relative standard deviation (RSD), was below 13.2% at 200 ng L(-1) concentration level and below 14.9% at low level (20 ng L(-1) for all the target analytes, except for AHTN which was set at 40 ng L(-1) and HHCB at 90 ng L(-1), due to the higher MDL values presented by those target compounds). Finally, this MEPS procedure was applied to the determination of the target analytes in water samples, including estuarine and wastewater, from two estuaries, Urdaibai (Spain) and Adour (France) and an established stir-bar sorptive extraction-liquid desorption/large volume injection-gas chromatography-mass spectrometry (SBSE-LD/LVI-GC-MS) method was performed in parallel for comparison. Results were in good agreement for all the analytes determined, except for DPMI.[Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]

Zheng WangPMID: 23451522 DOI: 10.3724/sp.j.1123.2012.07003

Abstract

A confirmatory method is presented for the determination of five nitro-musks (musk ambrette, musk xylene, musk moskene, musk tibeten and musk ketone) in different cosmetics by gas chromatography coupled with negative chemical ionization (NCI)-triple quadrupole mass spectrometry (GC-MS/MS). The samples were extracted under ultrasonication using a mixture of acetone and hexane. The extract was concentrated and then cleaned up by CNWBOND Si solid phase extraction cartridge. Five different instrument parameters such as the temperature programmed, ion source temperature, reagent gas pressure, collision energy, monitoring ion pairs were optimized for higher sensitivity. Then the analytes were qualitatively and quantitatively analyzed under the multiple reaction monitoring (MRM) mode after the chromatographic separation on an HP-5MS capillary column (30 m x 0.25 mm, 0.25 microm), and employing d15-musk xylene as internal standard. The mixed standards were spiked in the blank cosmetics samples (each nitro-musk was about 500 ng/kg), and the recoveries were in the range of 85.81%-103.77% with the relative standard deviations (RSDs) not more than 5.32%. The limits of quantification of the method were about 50.0-500 ng/kg. The method is accurate, rapid, sensitive and can be used in the inspection of the five nitro-musks in cosmetics.Occurrence of synthetic musk fragrances in marine mammals and sharks from Japanese coastal waters

Haruhiko NakataPMID: 15952346 DOI: 10.1021/es050199l